molecular formula C24H24O8 B3025979 Butyrolactone V CAS No. 1151509-01-1

Butyrolactone V

Cat. No.: B3025979
CAS No.: 1151509-01-1
M. Wt: 440.4 g/mol
InChI Key: NSXYYYUKWBLFQH-MHECFPHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrolactone V: is a chemical compound belonging to the class of butyrolactones, which are cyclic esters. It is a naturally occurring compound found in various plants and microorganisms.

Mechanism of Action

Target of Action

Butyrolactone V, also known as gamma-Butyrolactone (GBL), primarily targets the central nervous system (CNS). It acts as a prodrug for gamma-hydroxybutyric acid (GHB), which is a CNS depressant . The primary target of GBL is the O-GlcNAcase NagJ in Clostridium perfringens .

Mode of Action

Once ingested, GBL is rapidly converted into GHB by paraoxonase (lactonase) enzymes, found in the blood . This conversion allows GHB to exert its effects on the CNS, leading to changes in the body.

Biochemical Pathways

The biochemical pathways affected by GBL are primarily related to its conversion to GHB and the subsequent effects of GHB on the CNS . GHB is known to interact with GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the CNS . This interaction can lead to a variety of downstream effects, including sedation, relaxation, and euphoria .

Pharmacokinetics

The pharmacokinetics of GBL are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . GBL is rapidly converted into GHB in the body, and this conversion is essential for its pharmacological activity .

Result of Action

The primary result of GBL’s action, through its conversion to GHB, is CNS depression . This can lead to effects similar to those of barbiturates, including sedation, relaxation, and euphoria . It’s important to note that the effects can vary widely among individuals and can be influenced by factors such as dose and individual sensitivity .

Action Environment

The action of GBL can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of GBL and thus its conversion to GHB . Furthermore, the effects of GBL can be potentiated by the use of other CNS depressants .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst at high temperatures. This method is preferred due to its high yield and efficiency .

Scientific Research Applications

Chemistry: Butyrolactone V is used as a precursor in the synthesis of various chemicals and pharmaceuticals. It is also used as a solvent in organic synthesis .

Biology: In biological research, this compound is used as a signaling molecule in quorum sensing studies. It is also used to study the regulation of gene expression in microorganisms .

Medicine: this compound has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It has also been investigated for its neuroprotective properties .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of various chemicals, including polymers and resins .

Properties

IUPAC Name

methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXYYYUKWBLFQH-MHECFPHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.